2-chloro-8-hydroxynaphthalene-1,4-dione
Overview
Description
2-chloro-8-hydroxynaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their biological activity. This compound is characterized by the presence of a chlorine atom and a hydroxyl group attached to the naphthoquinone core. It is commonly referred to as Juglone, a naturally occurring compound found in the bark and leaves of walnut trees.
Mechanism of Action
Target of Action
The primary targets of 1,4-Naphthalenedione, 2-chloro-8-hydroxy-, also known as 2-chloro-8-hydroxynaphthalene-1,4-dione, are various microorganisms. This compound has been found to exhibit strong activity against bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Staphylococcus aureus, Candida krusei, Candida parapsilosis, and Cryptococcus neoformans .
Mode of Action
The mode of action of 1,4-Naphthalenedione, 2-chloro-8-hydroxy- is related to its redox and acid-base properties . It acts as an oxidizing or dehydrogenation agent, similar to hydrogen peroxide and superoxide radicals . This allows it to interact with its targets and induce changes that inhibit their growth or survival.
Biochemical Pathways
Its mechanism of action suggests that it likely interferes with the redox reactions within the cells of the targeted microorganisms . This interference could disrupt essential cellular processes, leading to the death of the microorganisms.
Pharmacokinetics
Its molecular weight of 2086 g/mol suggests that it may have good bioavailability.
Result of Action
The result of the action of 1,4-Naphthalenedione, 2-chloro-8-hydroxy- is the inhibition of the growth of various microorganisms. It has been found to exhibit strong antifungal activity, particularly against Candida species . Its antibacterial activities were found to be very low .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-8-hydroxynaphthalene-1,4-dione typically involves the chlorination of 1,4-naphthoquinone followed by hydroxylation. One common method includes the reaction of 1,4-naphthoquinone with chlorine gas in the presence of a catalyst, followed by treatment with a hydroxylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination and hydroxylation steps .
Chemical Reactions Analysis
Types of Reactions
2-chloro-8-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant biological and industrial applications .
Scientific Research Applications
2-chloro-8-hydroxynaphthalene-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It exhibits antibacterial and antifungal properties, making it useful in microbiological studies.
Medicine: Its derivatives are investigated for potential anticancer and antimalarial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, lacking the chlorine and hydroxyl groups.
2-Hydroxy-1,4-naphthoquinone: Similar structure but without the chlorine atom.
Uniqueness
2-chloro-8-hydroxynaphthalene-1,4-dione is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its effectiveness in biological applications .
Properties
IUPAC Name |
2-chloro-8-hydroxynaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO3/c11-6-4-8(13)5-2-1-3-7(12)9(5)10(6)14/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGFPHWJRMEFMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446065 | |
Record name | 2-chloro-8-hydroxy-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18855-92-0 | |
Record name | 2-chloro-8-hydroxy-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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